Cas no 4789-81-5 (Ethyl 2-(quinolin-4-yl)acetate)

エチル2-(キノリン-4-イル)アセテートは、キノリン骨格にエステル基を有する有機化合物です。分子式C13H13NO2で表され、分子量215.25 g/molの淡黄色~無色の液体または結晶性固体として知られています。この化合物は医薬品中間体や有機合成のビルディングブロックとして有用であり、特にキノリン誘導体の合成において重要な役割を果たします。高い純度と安定性を特徴とし、求核置換反応や環化反応など多様な反応に適用可能です。実験室規模から工業的生産まで幅広く利用され、精密有機合成における多機能性試薬としての価値が認められています。

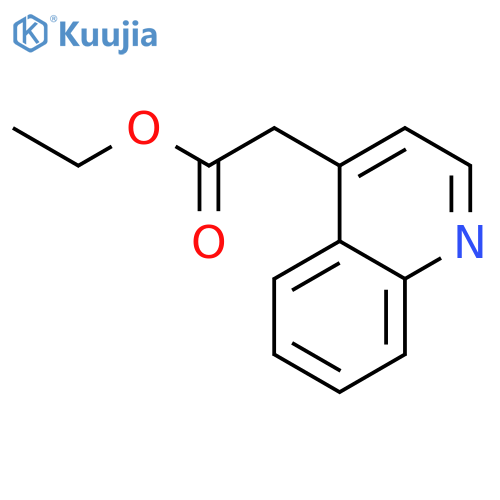

4789-81-5 structure

商品名:Ethyl 2-(quinolin-4-yl)acetate

Ethyl 2-(quinolin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(quinolin-4-yl)acetate

- 4-Quinolineacetic acid ethyl ester

- ethyl 2-quinolin-4-ylacetate

- 4789-81-5

- Quinoline-4-acetic acid ethyl ester

- DB-070883

- NAYCHRONYVXKHF-UHFFFAOYSA-N

- SCHEMBL6174947

- ETHYL2-(QUINOLIN-4-YL)ACETATE

- 4-(ethoxycarbonyl methyl)-quinoline

- DTXSID30388242

- ethyl 2-(4-quinolyl)acetate

- SB69877

-

- MDL: MFCD03002581

- インチ: InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3

- InChIKey: NAYCHRONYVXKHF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC1=CC=NC2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 215.09469

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- PSA: 39.19

Ethyl 2-(quinolin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000481-5g |

Ethyl quinoline-4-acetate |

4789-81-5 | 98% | 5g |

$2104.94 | 2023-09-01 | |

| Alichem | A189000481-10g |

Ethyl quinoline-4-acetate |

4789-81-5 | 98% | 10g |

$2570.40 | 2023-09-01 | |

| Chemenu | CM144935-1g |

ethyl 2-(quinolin-4-yl)acetate |

4789-81-5 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A189000481-1g |

Ethyl quinoline-4-acetate |

4789-81-5 | 98% | 1g |

$746.98 | 2023-09-01 | |

| Chemenu | CM144935-1g |

ethyl 2-(quinolin-4-yl)acetate |

4789-81-5 | 95% | 1g |

$729 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736561-1g |

Ethyl 2-(quinolin-4-yl)acetate |

4789-81-5 | 98% | 1g |

¥6027.00 | 2024-05-12 |

Ethyl 2-(quinolin-4-yl)acetate 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

4789-81-5 (Ethyl 2-(quinolin-4-yl)acetate) 関連製品

- 5622-38-8(Ethyl 2-(quinolin-6-yl)acetate)

- 5622-36-6(methyl 2-(quinolin-6-yl)acetate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 57707-64-9(2-azidoacetonitrile)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量